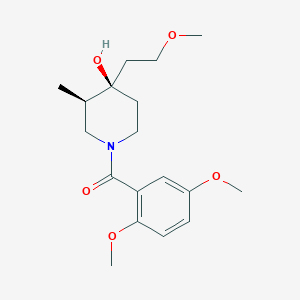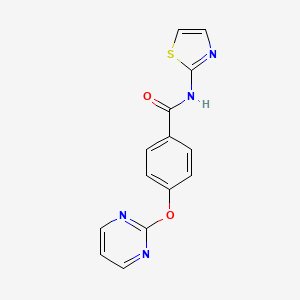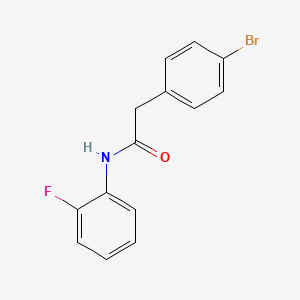![molecular formula C20H24ClN3O2 B5502161 5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)
5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex piperazine derivatives, such as the compound , involves multi-step chemical reactions that often start with the formation of piperazine core followed by functionalization at various positions. The methodologies can include nucleophilic substitution reactions, condensation reactions, and the introduction of specific functional groups through selective acylation (Tsizin, Sergovskaya, & Chernyak, 1986). These processes are carefully designed to achieve the desired molecular structure with specific substituents.
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, provides detailed insights into the compound's geometry, bond lengths, angles, and overall three-dimensional configuration. Computational methods, such as Density Functional Theory (DFT), further aid in predicting molecular properties, energy levels, and reactivity patterns. For similar compounds, single-crystal X-ray diffraction and DFT calculations have elucidated complex structures and confirmed theoretical predictions about molecular conformations (Ban et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives often explore the reactivity of the piperazine nitrogen atoms and the functional groups attached to the piperazine core. These compounds can participate in various chemical reactions, including nucleophilic substitutions, acylations, and formations of new rings or linkages. The specific reactivity patterns are crucial for synthesizing derivatives with desired biological or chemical properties.
Physical Properties Analysis
The physical properties of such complex molecules, including melting points, solubility, and crystal structure, are critical for understanding their behavior in different environments. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability and phase transitions (Sanjeevarayappa et al., 2015).
Applications De Recherche Scientifique
Serotonin Receptor Antagonists
A study by Brea et al. (2002) explores the pharmacology of compounds similar to 5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone, specifically as antagonists at 5-HT(2A), 5-HT(2B), and 5-HT(2C) serotonin receptors. These compounds, including piperidine and piperazine derivatives, are useful for understanding the role of each 5-HT(2) subtype in pathophysiology. This research highlights the potential of these compounds in dissecting serotonin receptor functions and could lead to therapeutic applications in neurological disorders (Brea et al., 2002).
Antimicrobial Activities
The synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives were investigated by Bektaş et al. (2010). This research included compounds with structures similar to this compound. Some of these synthesized compounds showed good or moderate activities against test microorganisms, indicating their potential use as antimicrobial agents (Bektaş et al., 2010).
Cannabinoid Receptor Interaction
Shim et al. (2002) studied the molecular interaction of compounds like this compound with the CB1 cannabinoid receptor. This research provides insights into the binding sites and antagonist activity at cannabinoid receptors, which is significant for understanding the therapeutic potential of such compounds in treating conditions like pain, inflammation, and neurological disorders (Shim et al., 2002).
Anticancer Agents
El-Masry et al. (2022) synthesized a series of compounds, including 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds with structures related to this compound. These compounds showed significant cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents (El-Masry et al., 2022).
Propriétés
IUPAC Name |
5-butyl-1-(4-chlorophenyl)-4-(1-methylpyrrole-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-3-4-6-17-13-23(16-10-8-15(21)9-11-16)19(25)14-24(17)20(26)18-7-5-12-22(18)2/h5,7-12,17H,3-4,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGHIUWZMFAYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)C2=CC=CN2C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)
![2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)
![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)
![N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5502111.png)
![4-ethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5502115.png)

![{3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol](/img/structure/B5502135.png)
![2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5502138.png)


![N-methyl-N-(2-pyrazinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502176.png)